5-Chloro-2-hydroxynicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-2-hydroxynicotinic acid and its derivatives involves various chemical reactions that allow the introduction of the chloro and hydroxy groups into the nicotinic acid framework. Studies have detailed the synthesis of triorganotin compounds using 5-chloro-6-hydroxynicotinic acid, demonstrating the compound's versatility in forming complex structures such as one-dimensional linear polymers through interactions between oxygen atoms of phenolic hydroxide and tin atoms of an adjacent molecule (Hong Gao, 2012).
Molecular Structure Analysis
The molecular and crystal structures of 5-Chloro-2-hydroxynicotinic acid have been investigated, revealing monoclinic and triclinic solid forms. The compound crystallizes as oxo tautomers, exhibiting specific N-H and C=O bonds. Structural analysis through single crystal X-ray diffraction at varying temperatures has provided insights into the compound's polymorphism and stability under different conditions (Rui C. Santos et al., 2009).
Chemical Reactions and Properties
5-Chloro-2-hydroxynicotinic acid undergoes various chemical reactions, including interactions with other compounds to form complex structures. The reactivity of the compound towards different reagents and under various conditions has been a subject of study, providing valuable information on its chemical behavior and potential applications in synthesis and material science. The compound's ability to form coordination polymers and its reactivity in the presence of metals have also been explored (Zhongjun Gao et al., 2021).
Physical Properties Analysis
The physical properties of 5-Chloro-2-hydroxynicotinic acid, such as its enthalpies of formation and sublimation, have been determined through experimental studies. These properties are crucial for understanding the compound's stability and behavior in different phases. Theoretical calculations at various levels of theory have been employed to predict the energetics and stability order of the compound, contributing to a comprehensive understanding of its physical characteristics (Rui C. Santos et al., 2009).
Scientific Research Applications
Application 1: Crystallisation and Solubility Studies
- Summary of the Application: Hydroxynicotinic acids, including 5-hydroxynicotinic acid, have been used as model compounds in studies investigating the link between the molecular structure of a solute in a saturated solution and in the crystalline solid in equilibrium with that solution . These studies are important for understanding the molecular mechanisms behind the formation of crystals, which is crucial for the preparation and purification of products in various industries .
- Methods of Application: The studies were carried out in two protic solvents (water and ethanol), with distinct hydrogen bonding abilities and polarities . The solubility trends of the hydroxynicotinic acids were determined over a temperature range of 288 to 333 K by the gravimetric method .
- Results or Outcomes: In water, the observed solubility trend was 4HNA ≫ 2HNA > 5HNA ≈ 6HNA, at 293 ± 2 K, which was essentially mimicked in ethanol, with slight differences: 2HNA ≈ 4HNA > 5HNA > 6HNA . An intramolecular hydrogen bond occurring in both 2HNA and 4HNA played a role in their increased solubility, in both solvents, showing a more pronounced effect in water, probably due to their higher polarity and ability to form hydrogen bonds .
Application 2: pH-Dependent Crystallization
- Summary of the Application: The effect of pH on the crystallization of hydroxynicotinic acid isomers, including 5-hydroxynicotinic acid, was investigated . The control of pH during crystallization processes is relevant as it affects the solubility and the outcome of crystallization processes .
- Methods of Application: The hydroxynicotinic acids were crystallized in a pH-dependent manner using only water as the preferred solvent . The crystallization outcome was diverse, resulting in individual crystals of different sizes and shapes, microcrystalline powders, crystalline aggregates, and almost amorphous solids .
- Results or Outcomes: The study demonstrated the relevance of pH control during crystallization processes . The outcome of the crystallization was quite diverse, demonstrating the impact of pH on the crystallization process .
Safety And Hazards
5-Chloro-2-hydroxynicotinic acid is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHXNMLFJZTSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191483 | |
Record name | 5-Chloro-2-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxynicotinic acid | |
CAS RN |
38076-80-1 | |
Record name | 5-Chloro-2-hydroxynicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-hydroxy-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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